Spectroscopic Characterization of 2-Ethylhexyl 2-Chloropropanoate: A Technical Guide to NMR and IR Interpretation
Spectroscopic Characterization of 2-Ethylhexyl 2-Chloropropanoate: A Technical Guide to NMR and IR Interpretation
Executive Summary
In the realm of synthetic intermediates and specialty plasticizers, 2-ethylhexyl 2-chloropropanoate (CAS: 92705-03-8)[1] represents a structurally compelling molecule. Characterizing this compound requires more than a cursory glance at spectral outputs; it demands an understanding of how its branched aliphatic architecture and multiple stereocenters dictate its physical and spectroscopic behavior. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures of 2-ethylhexyl 2-chloropropanoate, detailing the causality behind the spectral phenomena and establishing a self-validating protocol for rigorous analytical verification.
Molecular Architecture & Stereochemical Causality
Before interpreting the spectra, one must dissect the structural logic of the molecule. 2-Ethylhexyl 2-chloropropanoate is an ester formed from 2-chloropropanoic acid and 2-ethylhexanol. It possesses three dominant structural features that directly govern its spectral output:
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The Ester Linkage (-COO-): Acts as the central electron-withdrawing hub, defining the primary IR signature and anchoring the downfield NMR shifts.
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The α -Chloroethyl Group: The highly electronegative chlorine atom exerts a strong inductive effect across the σ -bond network, profoundly altering the electronic environment of the adjacent carbonyl and methine groups.
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Dual Chiral Centers: The molecule contains two stereocenters—one at the α -carbon of the propanoate moiety (C2) and one at the branching point of the ethylhexyl chain (C2').
Because the synthesis typically utilizes racemic starting materials, the resulting product is a mixture of four stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). This creates two pairs of diastereomers. Expert Insight: A novice might expect simple coupling patterns, but an experienced spectroscopist knows that diastereomers have distinct physical and magnetic properties, leading to "peak doubling" and complex multiplets in high-resolution NMR[2].
Structural features dictating the spectral signatures of the target molecule.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of 2-ethylhexyl 2-chloropropanoate are defined by the interplay of inductive deshielding and stereochemical complexity. The empirical data below is synthesized based on established structure-determination rules for organic compounds[2].
Quantitative Data: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Insight |
| ~4.40 | Quartet ( J≈6.8 Hz) | 1H | -CH (Cl)- (C2) | Deshielded strongly by both the adjacent electronegative -Cl and the anisotropic effect of the -COO- group. |
| ~4.05 - 4.15 | Complex Multiplet | 2H | -O-CH ₂- (C1') | Critical: These protons are diastereotopic due to the adjacent C2' chiral center. They form an ABX spin system, further complicated by the presence of two diastereomeric pairs in the bulk sample. |
| ~1.70 | Doublet ( J≈6.8 Hz) | 3H | -CH ₃ (C3) | Coupled directly to the α -methine proton. Slightly downfield from standard aliphatic methyls due to β -chlorine proximity. |
| ~1.55 - 1.65 | Multiplet | 1H | -CH - (C2') | The branching methine proton of the ethylhexyl group. |
| ~1.25 - 1.45 | Multiplets | 8H | -(CH ₂)₄- | Overlapping signals of the aliphatic backbone. |
| ~0.85 - 0.95 | Overlapping Triplets | 6H | 2 × -CH ₃ | Terminal methyl groups of the ethylhexyl chain. |
Quantitative Data: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Carbon Environment | Causality / Mechanistic Insight |
| ~170.5 | C =O (Ester Carbonyl) | Characteristic ester carbonyl shift. Note: May appear as a closely spaced doublet (e.g., 170.52 and 170.48 ppm) due to the diastereomeric mixture. |
| ~68.5 | -O-C H₂- (C1') | Deshielded by the ester oxygen. |
| ~52.5 | -C H(Cl)- (C2) | Strongly deshielded by the covalently bound chlorine atom. |
| ~38.8 | -C H- (C2') | Branching carbon of the ethylhexyl group. |
| ~22.9 - 30.3 | Aliphatic -C H₂- | Standard aliphatic chain carbons. |
| ~10.9, 14.0 | Terminal -C H₃ | Distinct shifts for the two different chain termini. |
Infrared (IR) Spectroscopic Signatures
Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. The foundational principle here is Hooke's Law applied to molecular vibrations, where bond strength (force constant) and reduced mass dictate the absorption frequency[3].
Quantitative Data: ATR-FTIR Key Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality / Mechanistic Insight |
| ~1745 - 1750 | C=O Stretch | Strong, Sharp | Expert Insight: A standard aliphatic ester absorbs at ~1735 cm⁻¹. The α -halogen substitution exerts an inductive electron-withdrawing effect, decreasing the resonance contribution of the single-bonded C-O⁻ form. This increases the double-bond character (force constant) of the C=O bond, shifting the absorption to a higher frequency[3]. |
| 2850 - 2960 | C-H Stretch (sp³) | Strong, Multiple | Characteristic of the highly branched, aliphatic 2-ethylhexyl chain. |
| ~1150, 1190 | C-O Stretch | Strong, Broad | Asymmetric and symmetric stretching of the ester C-O-C linkage. |
| ~680 - 720 | C-Cl Stretch | Medium | Confirms the presence of the aliphatic carbon-chlorine bond. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, sample analysis must not merely record data; it must actively rule out false positives and degradation artifacts. 2-Ethylhexyl 2-chloropropanoate is susceptible to hydrolysis (yielding 2-chloropropanoic acid and 2-ethylhexanol) if exposed to moisture over time.
The following protocol establishes a self-validating system to guarantee structural fidelity.
Step-by-Step Methodology
Step 1: Sample Preparation & Integrity Check
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Extract a 50 μ L aliquot of the neat oil.
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Perform an immediate ATR-FTIR scan.
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Validation Gate: Inspect the 3200–3500 cm⁻¹ region. A flat baseline confirms an anhydrous, intact ester. A broad peak indicates O-H stretching from hydrolysis (free alcohol/acid), mandating sample repurification before NMR.
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Step 2: High-Resolution NMR Acquisition
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Dissolve 20 mg of the validated compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
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Acquire a standard 1D ¹H NMR (minimum 400 MHz, 16 scans, 298 K).
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Acquire a 1D ¹³C NMR (100 MHz, minimum 512 scans, 298 K).
Step 3: 2D NMR Cross-Validation (The Self-Validating Step)
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To definitively prove that the complex multiplet at ~4.10 ppm belongs to the diastereotopic protons of the -O-CH₂- group (and not an impurity), run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.
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Validation Gate: The HSQC spectrum must show both proton signals of the complex multiplet at ~4.10 ppm correlating to a single carbon resonance at ~68.5 ppm. This unequivocally proves diastereotopicity and confirms the intact chiral architecture of the molecule.
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Spectroscopic validation workflow for 2-ethylhexyl 2-chloropropanoate.
References
- Accela ChemBio Catalog (CAS 92705-03-8). 917022-26-5,cis-4-(Cbz-amino)cyclohexanecarbaldehyde-AccelaChem|AccelaChemBio. Accela ChemBio.
- Pretsch, E., Bühlmann, P., Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data - Google Books. Springer.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L.Spectrometric Identification of Organic Compounds | PDF | Mass Spectrometry - Scribd. John Wiley & Sons.
Sources
- 1. 917022-26-5,cis-4-(Cbz-amino)cyclohexanecarbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Structure Determination of Organic Compounds: Tables of Spectral Data - Ernö Pretsch, Philippe Bühlmann, Christian Affolter - Google ブックス [books.google.co.jp]
- 3. scribd.com [scribd.com]
